

Application Note: Quantification of DNDI-6148 in Human Plasma by LC-MS/MS

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Abstract

This application note details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of **DNDI-6148**, a promising oral drug for cutaneous leishmaniasis, in human K₂EDTA plasma.[1][2] The described protocol utilizes a simple protein precipitation for sample preparation and offers a linear concentration range of 5.00–2000 ng/mL.[1][2] This robust method demonstrates high accuracy and precision, making it suitable for preclinical research and pharmacokinetic studies.[1][3]

Introduction

DNDI-6148 is an oxaborole compound under development for the treatment of leishmaniasis. [4] To facilitate clinical and preclinical studies, a reliable and validated bioanalytical method for the quantification of **DNDI-6148** in plasma is essential. This document provides a detailed protocol for the determination of **DNDI-6148** concentrations in human plasma using UPLC-MS/MS, adhering to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1]

Experimental Protocol

The following protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of **DNDI-6148** in human plasma.



Materials and Reagents

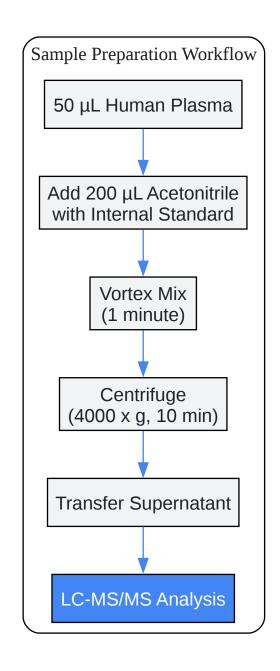
- DNDI-6148 reference standard
- Internal Standard (IS): Deuterated DNDI-6148 ([d4]-DNDI-6148)
- · Acetonitrile (ACN), LC-MS grade
- · Formic acid, LC-MS grade
- Water, ultrapure
- Human K₂EDTA plasma

Sample Preparation

A protein precipitation method is employed for the extraction of **DNDI-6148** from plasma samples.

- Allow plasma samples to thaw at room temperature.
- Vortex the samples to ensure homogeneity.
- To 50 μ L of plasma sample, add 200 μ L of precipitation solution (acetonitrile containing the internal standard).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 4000 x g for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.





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Sample Preparation Workflow Diagram

Liquid Chromatography

A reversed-phase UPLC system is used for the chromatographic separation of **DNDI-6148** and its internal standard.

Column: Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm



Mobile Phase A: 0.1% Formic acid in water

• Mobile Phase B: 0.1% Formic acid in acetonitrile

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

• Gradient: A linear gradient is applied for the separation.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ionization mode is used for detection and quantification.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - **DNDI-6148**: Specific precursor > product ion transition (m/z)
 - [d4]-**DNDI-6148** (IS): Specific precursor > product ion transition (m/z)

Quantitative Data Summary

The UPLC-MS/MS method was validated according to international guidelines.[1] The quantitative performance of the assay is summarized in the tables below.

Table 1: Calibration Curve and Linearity

Parameter	Value
Linear Range	5.00 - 2000 ng/mL
Correlation Coefficient (r²)	≥ 0.99

Table 2: Accuracy and Precision



The intra- and inter-run accuracy and precision were evaluated at four concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).

Quality Control Level	Intra-run Accuracy (%)	Intra-run Precision (%CV)	Inter-run Accuracy (%)	Inter-run Precision (%CV)
LLOQ	Within ± 20%	≤ 20%	Within ± 20%	≤ 20%
LQC	Within ± 15%	≤ 15%	Within ± 15%	≤ 15%
MQC	Within ± 15%	≤ 15%	Within ± 15%	≤ 15%
HQC	Within ± 15%	≤ 15%	Within ± 15%	≤ 15%

The developed method demonstrated intra- and inter-run accuracy and precision within 15% for all concentration levels.[1][2]

Table 3: Recovery and Matrix Effect

Parameter	Result
Total Recovery	73.5% - 81.3% (CV ≤ 4.5%)[1][2]
Matrix Effect	No significant matrix effects were observed.

Stability

DNDI-6148 was found to be stable under various storage and handling conditions in all tested biomatrices.[1][2]

Conclusion

The described UPLC-MS/MS method provides a reliable, accurate, and precise tool for the quantification of **DNDI-6148** in human plasma. The simple protein precipitation sample preparation and wide linear range make this method highly suitable for supporting preclinical and clinical pharmacokinetic studies of this novel antileishmanial drug.





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Overall Bioanalytical Workflow

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References

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